![molecular formula C4H9N5O2 B2752302 N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine CAS No. 338393-93-4](/img/structure/B2752302.png)
N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine” is an organic compound with the molecular formula C4H9N5O2 . It contains a methylamino group, which is a substituent group from methylamine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methylamino group attached to a nitroethenyl group, which is further attached to a guanidine group . The molecular weight of the compound is 159.15 .Its InChI code is 1S/C4H9N5O2/c1-7-3(2-9(10)11)8-4(5)6/h2,7H,1H3,(H4,5,6,8)/b3-2+ .
Wissenschaftliche Forschungsanwendungen
Mutagenic Effects and Mechanisms
Nitrosoguanidines such as MNNG have been recognized for their ability to alkylate DNA, particularly affecting guanine bases, which can lead to mutations. The study by Singer et al. (1968) highlighted that nitrosoguanidine can methylate guanine in the 7-position in polynucleotides, affecting the purines in DNA and leading to mutagenic effects on tobacco mosaic virus RNA and intact virus particles, illustrating its application in understanding mutation processes and genetic stability (Singer et al., 1968).
DNA Methylation and Repair
Another application is the study of DNA methylation and repair mechanisms. Lawley and Thatcher (1970) investigated the methylation of deoxyribonucleic acid in cultured mammalian cells by MNNG, demonstrating how cellular thiol concentrations influence the extent of methylation. This research provides insight into DNA repair processes and the impact of environmental mutagens on cellular DNA (Lawley & Thatcher, 1970).
Carcinogenesis Studies
Nitrosoguanidines have been used to induce cancers in experimental models, providing a tool for studying carcinogenesis. Jung et al. (2017) utilized MNNG to induce stomach cancer in vitro, comparing gene expression between normal and MNNG-treated stomach cells. This approach aids in understanding the genetic changes leading to cancer formation, offering a basis for developing therapeutic strategies (Jung et al., 2017).
Neuroblastoma Imaging Agents
In the context of neuroblastoma, a study by Hadrich et al. (1999) synthesized fluorescent compounds structurally related to the NET substrate MIBG, aiming to develop neuroblastoma imaging agents. This demonstrates the application of related guanidine compounds in creating diagnostic tools for cancer and understanding the role of neurotransmitter transporters in cancer cell biology (Hadrich et al., 1999).
Synthesis and Characterization of Guanidines
Research on the synthesis and characterization of functionalized guanidines, such as the work by Miller and Batey (2004), contributes to the development of new chemical entities. These studies provide foundational knowledge for designing drugs and understanding molecular interactions, demonstrating the broader chemical and pharmacological relevance of guanidine derivatives (Miller & Batey, 2004).
Safety and Hazards
“N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine” is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-[(E)-1-(methylamino)-2-nitroethenyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5O2/c1-7-3(2-9(10)11)8-4(5)6/h2,7H,1H3,(H4,5,6,8)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSSUBRUNJRFOX-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752219.png)
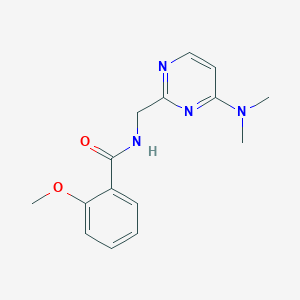
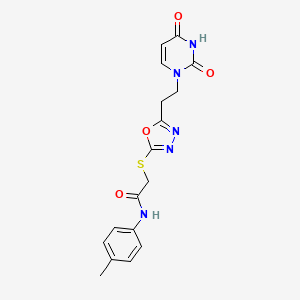
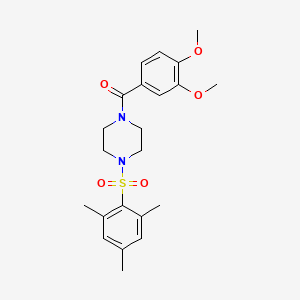
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752226.png)
![3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2752227.png)
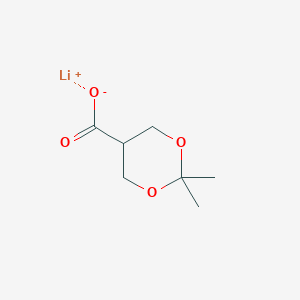

![N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide](/img/structure/B2752231.png)

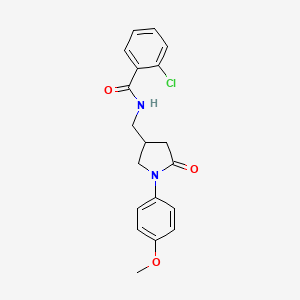
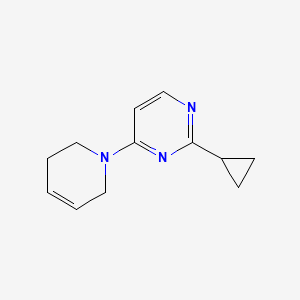
![N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2752240.png)
![2,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2752241.png)